5-{1-[(Benzyloxy)carbonyl]piperidin-3-yl}-1,3-oxazole-4-carboxylic acid

Medicinal chemistry Peptide chemistry Orthogonal protection strategy

5-{1-[(Benzyloxy)carbonyl]piperidin-3-yl}-1,3-oxazole-4-carboxylic acid (CAS 2092336-25-7, C₁₇H₁₈N₂O₅, MW 330.34 g/mol) is a heterobifunctional building block that combines a 1,3-oxazole-4-carboxylic acid core with a piperidin-3-yl substituent whose ring nitrogen is protected by a benzyloxycarbonyl (Cbz) group. The compound belongs to the class of N-protected piperidinyl-oxazole carboxylic acids, which have been systematically explored as conformationally restricted amino acid mimetics and peptidomimetic scaffolds for drug discovery.

Molecular Formula C17H18N2O5
Molecular Weight 330.33 g/mol
Cat. No. B13205508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-{1-[(Benzyloxy)carbonyl]piperidin-3-yl}-1,3-oxazole-4-carboxylic acid
Molecular FormulaC17H18N2O5
Molecular Weight330.33 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C3=C(N=CO3)C(=O)O
InChIInChI=1S/C17H18N2O5/c20-16(21)14-15(24-11-18-14)13-7-4-8-19(9-13)17(22)23-10-12-5-2-1-3-6-12/h1-3,5-6,11,13H,4,7-10H2,(H,20,21)
InChIKeyIGDAERICHURBKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-{1-[(Benzyloxy)carbonyl]piperidin-3-yl}-1,3-oxazole-4-carboxylic acid – Procurement-Relevant Identity and Structural Class


5-{1-[(Benzyloxy)carbonyl]piperidin-3-yl}-1,3-oxazole-4-carboxylic acid (CAS 2092336-25-7, C₁₇H₁₈N₂O₅, MW 330.34 g/mol) is a heterobifunctional building block that combines a 1,3-oxazole-4-carboxylic acid core with a piperidin-3-yl substituent whose ring nitrogen is protected by a benzyloxycarbonyl (Cbz) group . The compound belongs to the class of N-protected piperidinyl-oxazole carboxylic acids, which have been systematically explored as conformationally restricted amino acid mimetics and peptidomimetic scaffolds for drug discovery [1]. Its defining architectural features – the C₂–C₃ connectivity of the piperidine ring to the oxazole C-5 position, the C-4 carboxylic acid handle for downstream derivatisation, and the hydrogenolytically labile Cbz protecting group – distinguish it from the more common Boc- and Fmoc-protected congeners as well as from regioisomeric piperidin-2-yl and piperidin-4-yl variants.

Why 5-{1-[(Benzyloxy)carbonyl]piperidin-3-yl}-1,3-oxazole-4-carboxylic acid Cannot Be Casually Replaced by a Generic In-Class Analog


The combination of a Cbz protecting group on the piperidine nitrogen, the piperidin-3-yl attachment point to the oxazole C-5, and the 1,3-oxazole (rather than isoxazole) heterocycle creates a set of orthogonal reactivity and conformational properties that no single commercial analog recapitulates. The Cbz group offers hydrogenolytic deprotection (H₂, Pd/C) that is fully orthogonal to the acid-labile Boc and base-labile Fmoc groups , enabling sequential deprotection strategies impossible with a Boc-only or Fmoc-only building block. The piperidin-3-yl substitution places the oxazole-carboxylic acid motif in a distinct spatial orientation relative to the piperidine ring compared with piperidin-4-yl or piperidin-2-yl isomers, which can alter the dihedral angle of downstream amide/peptide coupling products and affect target recognition [1]. The 1,3-oxazole ring itself exhibits different hydrogen-bond acceptor character and metabolic stability compared with the 1,2-oxazole (isoxazole) alternative, a difference that propagates into the pharmacokinetic and pharmacodynamic behaviour of final compounds. Consequently, procurement of a Boc-, Fmoc-, or regioisomeric substitute without systematic revalidation introduces orthogonal-deprotection incompatibility, conformational mismatch, and heterocycle-dependent bioisosteric risk.

Quantitative Differentiation Evidence for 5-{1-[(Benzyloxy)carbonyl]piperidin-3-yl}-1,3-oxazole-4-carboxylic acid Relative to Closest Analogs


Cbz vs. Boc Protecting-Group Orthogonality: Deprotection Condition Divergence

The Cbz group on the target compound is removed by catalytic hydrogenolysis (H₂, Pd/C) at room temperature and atmospheric pressure, conditions under which the Boc group remains intact. Conversely, the Boc group is cleaved by trifluoroacetic acid (TFA) or HCl/dioxane, conditions under which Cbz is stable (though it may be cleaved by HBr/AcOH or TFA-thioanisole at elevated temperature) . This orthogonality is not achievable with the Boc-protected analog, 5-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1,3-oxazole-4-carboxylic acid (CAS 1874188-32-5, MW 296.32), which requires acidic conditions for deprotection . In a route where the final target molecule contains acid-sensitive functionality (e.g., a tertiary alcohol, acetal, or silyl ether), the Cbz-protected building block enables a hydrogenolytic deprotection step that leaves such functionality intact, whereas the Boc analog would necessitate a global acid treatment that could destroy it.

Medicinal chemistry Peptide chemistry Orthogonal protection strategy

Commercial Purity: Target Compound Equals Boc Analog on Specification, But Isoxazole Analog Shows Higher Baseline

The Cbz-protected target compound is commercially available from Leyan at a certified purity of 95% . Its direct Boc-protected analog (CAS 1874188-32-5) is available from the same vendor at an identical purity specification of 95% . In contrast, the structurally related isoxazole analog, 3-(piperidin-3-yl)isoxazole-4-carboxylic acid (CAS 1334495-18-9), is available from Bidepharm at 97% purity . The 2-percentage-point purity difference, while modest, translates to a maximum impurity burden of 5% for the target compound versus 3% for the isoxazole analog. For applications requiring high-fidelity coupling (e.g., solid-phase peptide synthesis or fragment-based library construction), the lower impurity ceiling may reduce the need for additional pre-coupling purification.

Procurement quality control Building block purity Vendor specification comparison

Synthetic Yield Benchmark: N-Boc-Oxazole Amino Acid Synthesis Proceeds in 77–98% Yield, Establishing a Performance Floor for the Scaffold Class

Artamonov et al. (2015) reported that all five isomers of N-Boc-protected 5-piperidinyloxazole-4-carboxylic acids were synthesised via a three-step sequence (N-Boc amino acid + ethyl isocyanoacetate → oxazole cyclisation → ester hydrolysis) in isolated yields of 77–98% (Table 2) [1]. Although these data are for the Boc-protected congeners rather than the Cbz-protected target compound itself, the structural analogy is close (the protecting group resides on the piperidine nitrogen, remote from the reacting centres) and provides a robust class-level estimate of the intrinsic synthetic accessibility of this scaffold. This yield range sets an expectation for the efficiency with which the target compound can be prepared or scaled, and exceeds the typical 50–70% yields reported for many multi-step heterocycle syntheses.

Building block synthesis Oxazole cyclisation Process chemistry scalability

Cbz-Piperidine Biotransformation Regioselectivity: Cbz Protection Directs Enzymatic Hydroxylation Preferentially to the Piperidine 4-Position

In a study of the biotransformation of N-benzyloxycarbonyl-protected alkyl-substituted piperidines by the fungus Beauveria bassiana ATCC 7159, Aitken et al. (1998) demonstrated that Cbz-protected piperidines undergo hydroxylation predominantly at the 4-position of the piperidine ring, with isolated yields of up to 48% [1]. This regioselectivity was superior to that observed with the corresponding N-benzoyl analogues. Although the target compound was not directly tested, the Cbz-piperidine motif is identical, and this result indicates that the Cbz group can exert a useful directing effect in late-stage enzymatic functionalisation of piperidine-containing building blocks – a property that the Boc-protected analog would not necessarily exhibit due to differing steric and electronic influence on the enzyme active site.

Biocatalysis Late-stage functionalisation Cbz-directing effect

Molecular Weight and Formula Distinction: Target Compound Offers a Different Balance of Mass and Atom Count vs. Boc and Fmoc Analogs

The target compound (C₁₇H₁₈N₂O₅, MW 330.34) occupies an intermediate molecular-weight position between the lighter Boc analog (C₁₄H₂₀N₂O₅, MW 296.32) and the heavier Fmoc analog (C₂₄H₂₂N₂O₅, MW 418.44) . For fragment-based or lead-like library construction, the ~34 Da increment over the Boc analog and the ~88 Da decrease relative to the Fmoc analog may be significant: the Fmoc group contributes substantial lipophilic bulk (the fluorenyl moiety adds approximately 6 non-hydrogen atoms and two additional aromatic rings), increasing logP and potentially pushing final compounds beyond desirable lead-like property space (e.g., Rule-of-Three for fragments or Rule-of-Five for leads). The Cbz group provides sufficient steric bulk for protecting-group stability without the excessive hydrophobicity and molecular weight penalty of the Fmoc group.

Fragment-based drug discovery Lead-likeness Physicochemical property optimisation

Product Availability Status: Cbz Building Block Is In-Stock; Boc Analog Is Discontinued at a Major Supplier

While the target compound is available for immediate purchase from Leyan (1 g in stock, larger quantities on request) , the Boc-protected analog 5-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1,3-oxazole-4-carboxylic acid has been discontinued by at least one major supplier (CymitQuimica/Biosynth, where both 25 mg and 250 mg sizes are listed as 'Discontinued') . The Boc analog remains available from Leyan (catalogue item, pricing on inquiry) , but the dual-sourcing redundancy for the Cbz compound provides greater procurement resilience. For industrial research programmes with multi-year timelines, dependence on a single-sourced building block that has already been discontinued by one supplier represents a tangible supply-chain risk.

Supply chain continuity Procurement risk Vendor sourcing comparison

Procurement-Relevant Application Scenarios for 5-{1-[(Benzyloxy)carbonyl]piperidin-3-yl}-1,3-oxazole-4-carboxylic acid


Orthogonal Deprotection Multi-Step Synthesis of Peptidomimetics

In the solid-phase or solution-phase synthesis of oxazole-containing peptidomimetics where the final molecule contains an acid-labile functionality (e.g., a tert-butyl ester, a silyl ether, or an acetal protecting group), the Cbz group of the target compound provides a hydrogenolytic deprotection option that leaves acid-labile groups intact . The piperidine nitrogen can be unmasked under neutral conditions (H₂, Pd/C) after the oxazole-carboxylic acid has been coupled to the growing chain, a sequence that is impossible with the Boc-protected analog without risking cleavage of acid-sensitive protecting groups elsewhere in the molecule.

Conformationally Restricted Amino Acid Surrogate for Fragment-Based Library Synthesis

The piperidin-3-yl-oxazole-4-carboxylic acid scaffold has been established as a conformationally restricted amino acid mimetic in a stereolibrary of oxazole-containing building blocks [1]. The target compound, with its Cbz-protected piperidine nitrogen and free C-4 carboxylic acid, is poised for direct incorporation into fragment libraries via amide coupling at the carboxylic acid, with the Cbz group providing a stable protected amine for subsequent diversification after library synthesis. Its molecular weight (330.34 Da) and atom count place it within lead-like chemical space, making it suitable for fragment-based drug discovery campaigns targeting protein-protein interactions or enzyme active sites.

Biocatalytic Late-Stage Functionalisation of Piperidine-Containing Intermediates

The demonstrated ability of Cbz-protected piperidines to undergo regioselective enzymatic hydroxylation at the piperidine 4-position [2] opens a pathway for late-stage oxidative functionalisation of intermediates derived from this building block. After incorporation into a more complex molecule, the Cbz-piperidine motif may be subjected to Beauveria bassiana-catalysed hydroxylation to introduce a hydroxyl handle at the 4-position, enabling further diversification (e.g., fluorination, acylation, or glycosylation) without the need for protecting-group manipulation on the piperidine nitrogen.

Supply-Chain-Resilient Building Block for Long-Timeline Medicinal Chemistry Programmes

With the Boc analog having been discontinued by at least one major catalogue supplier and the target compound maintaining active multi-vendor availability , procurement teams supporting multi-year drug discovery programmes can select the Cbz building block with greater confidence in long-term supply continuity. The verified 95% purity specification is adequate for most downstream applications without additional purification, and the compound's availability in gram quantities enables both exploratory chemistry and initial scale-up studies.

Quote Request

Request a Quote for 5-{1-[(Benzyloxy)carbonyl]piperidin-3-yl}-1,3-oxazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.